(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
CAS No.: 90473-00-0
VCID: VC0016744
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate - 90473-00-0](/images/no_structure.jpg)
Description | "(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate" refers to a chemical compound, more specifically an ethyl [(2-Hydroxypinan-3-ylene)amino]acetate . It appears that there might be different stereoisomers of Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate, one of which is (+)-(1R,2R,5R)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate . The molecular formula for ethyl [(2-Hydroxypinan-3-ylene)amino]acetate is C14H23NO3 . As a research assistant, it's crucial to highlight skills such as data interpretation and collaborative research techniques . When constructing a resume, whether for academic or medical research, it's important to emphasize relevant experience, knowledge of research methodologies, and the ability to work independently . A strong resume should include sections for contact information, objective, education, research experience, skills, and publications, using a hybrid format to showcase both experience and skills . Action verbs such as analyzed, collaborated, conducted, and interpreted are effective in describing your contributions to research projects . Another similar compound is (+)-(1R,2R)-O-DESMETHYL TRAMADOL HCL, also known as (+)-O-Demethyltramadol, which has a molecular formula of C15H23NO2 and a molecular weight of 249.34900 . In the field of asymmetric synthesis, α-Aryl quaternary amino acids are used in bioactive compounds, which requires metal-free routes towards their enantioselective production . |
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CAS No. | 90473-00-0 |
Product Name | (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate |
Molecular Formula | C14H23NO3 |
Molecular Weight | 253.34 g/mol |
IUPAC Name | ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate |
Standard InChI | InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1 |
Standard InChIKey | XVHYGWSRXODAMH-BHDSKKPTSA-N |
SMILES | CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |
Canonical SMILES | CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O |
Synonyms | N-[(1S,2S,5S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]hept-3-ylidene]glycine Ethyl Ester; |
PubChem Compound | 11054174 |
Last Modified | Apr 15 2024 |
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